N-[Bis(dimethylamino)boranyl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of boron, nitrogen, and phenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide typically involves the reaction of dimethylamine with boron-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent choice, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems and advanced monitoring techniques can help optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of boron-hydrogen bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction type. For example, oxidation reactions may yield boronic acids, while reduction reactions can produce boranes. Substitution reactions can result in the formation of various substituted boron compounds.
Scientific Research Applications
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other boron-containing compounds.
Medicine: The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: this compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of N-[Bis(dimethylamino)boranyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through coordination bonds with boron. These interactions can modulate the activity of the target molecules and influence cellular processes.
Comparison with Similar Compounds
N-[Bis(dimethylamino)boranyl]-N-phenylacetamide can be compared with other boron-containing compounds, such as:
Tris(dimethylamino)borane: Similar in structure but lacks the phenylacetamide group.
Boronic acids: Contain boron-oxygen bonds instead of boron-nitrogen bonds.
Boranes: Feature boron-hydrogen bonds and are often used as reducing agents.
Properties
CAS No. |
65767-75-1 |
---|---|
Molecular Formula |
C12H20BN3O |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
N-[bis(dimethylamino)boranyl]-N-phenylacetamide |
InChI |
InChI=1S/C12H20BN3O/c1-11(17)16(12-9-7-6-8-10-12)13(14(2)3)15(4)5/h6-10H,1-5H3 |
InChI Key |
BIAWCCHMFLXSBH-UHFFFAOYSA-N |
Canonical SMILES |
B(N(C)C)(N(C)C)N(C1=CC=CC=C1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.